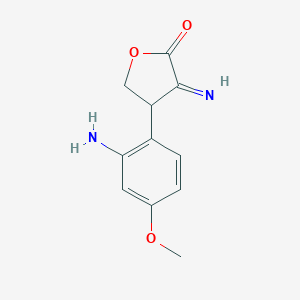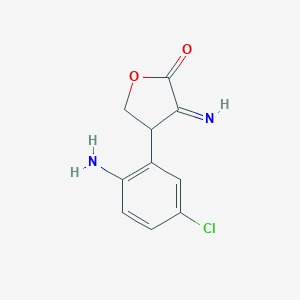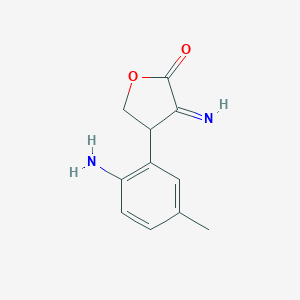![molecular formula C16H12ClN5S B292438 N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is a thienotriazolopyrimidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including topoisomerase II and HDACs. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine in lab experiments include its high potency and selectivity towards specific targets. However, the limitations of using this compound include its low solubility and stability, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine. One potential area of focus is the development of more efficient and scalable synthesis methods for this compound. Another area of interest is the identification of new targets and signaling pathways that can be modulated by this compound. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, which can provide valuable insights into its potential use as a therapeutic agent.
In conclusion, N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine is a promising compound with potential applications in drug development. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and future research can provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chloroaniline with 2-cyanomethylene-3,4-dihydrothiophene, followed by cyclization with hydrazine hydrate and further reaction with cyclopentanone.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine has been found to have potential applications in drug development. Several studies have reported its activity against various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Fórmula molecular |
C16H12ClN5S |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-4-amine |
InChI |
InChI=1S/C16H12ClN5S/c17-9-4-6-10(7-5-9)19-16-20-14-13-11-2-1-3-12(11)23-15(13)18-8-22(14)21-16/h4-8H,1-3H2,(H,19,21) |
Clave InChI |
MVNVAVBVYSYNRN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)NC5=CC=C(C=C5)Cl |
SMILES canónico |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292356.png)
![(3Z)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292357.png)
![(3E)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292358.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292359.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)



![2,3,4-triphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292367.png)
![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)
![2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292369.png)
![2-(4-chlorophenyl)-7-(2,3-dihydro-1H-indol-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292372.png)
![7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292374.png)
![7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292378.png)